molecular formula C58H103N17O17 B065079 H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH CAS No. 177159-38-5

H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH

Cat. No.: B065079
CAS No.: 177159-38-5
M. Wt: 1310.5 g/mol
InChI Key: BGJCDLGCXIOVBW-BLPBYGFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH is a peptide sequence composed of 14 amino acids. . This peptide is derived from the heat shock protein 65 kDa fragment and has been studied for its neuroprotective properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like or and coupled to the resin-bound peptide.

    Deprotection: The temporary protecting group (usually Fmoc) on the amino acid is removed using a base like .

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like .

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like or .

    Reduction: Reduction reactions can be performed using agents like .

    Substitution: Amino acid residues can be substituted using techniques.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution.

    Reduction: Dithiothreitol (DTT) in a buffered solution.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds between cysteine residues, while reduction can break these bonds.

Scientific Research Applications

H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH: has several scientific research applications:

Mechanism of Action

The mechanism of action of H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH: can be compared with other neurotrophic peptides:

List of Similar Compounds

  • Brain-Derived Neurotrophic Factor (BDNF)
  • Nerve Growth Factor (NGF)
  • Glial Cell Line-Derived Neurotrophic Factor (GDNF)
  • Ciliary Neurotrophic Factor (CNTF)

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H103N17O17/c1-13-32(10)46(56(90)75-19-15-17-41(75)54(88)67-34(12)57(91)92)74-53(87)40(27-77)73-49(83)35(16-14-18-62-58(60)61)69-50(84)38(22-30(6)7)71-51(85)37(21-29(4)5)70-47(81)33(11)66-52(86)39(26-76)68-44(80)25-64-42(78)23-63-43(79)24-65-48(82)36(20-28(2)3)72-55(89)45(59)31(8)9/h28-41,45-46,76-77H,13-27,59H2,1-12H3,(H,63,79)(H,64,78)(H,65,82)(H,66,86)(H,67,88)(H,68,80)(H,69,84)(H,70,81)(H,71,85)(H,72,89)(H,73,83)(H,74,87)(H,91,92)(H4,60,61,62)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJCDLGCXIOVBW-BLPBYGFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H103N17O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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